プテロドンジオール

概要

説明

Pterodondiol is a natural product found in Laggera crispata, Ursinia trifida, and Laggera pterodonta with data available.

科学的研究の応用

抗ウイルス活性

プテロドンジオールは、プテロドン酸とともに、ラゲラ・プテロドンの活性成分として発見されました。この成分は、TLR7/MyD88/TRAF6/NF‐κBシグナル経路を通じてインフルエンザA型ウイルスの感染を阻害することが示されています {svg_1}。 ヒトおよび鳥インフルエンザウイルスを含む、さまざまなインフルエンザウイルスに対して幅広い効果があります {svg_2}.

抗炎症作用

同じ研究では、プテロドンジオールは、Toll様受容体7、骨髄系分化一次応答タンパク質88、および腫瘍壊死因子(TNF)受容体関連因子6の発現を阻害することも発見されています {svg_3}。 また、インターロイキン(IL)‐1β、IL‐6、IL‐8、およびC‐Cモチーフケモカイン2(MCP‐1)を含むサイトカインmRNAの発現増加を抑制します {svg_4}.

細胞毒性

プテロドンジオールは、ゴニオタラムス・タピソイデスの樹皮から発見されています {svg_5}。 プテロドンジオールとともに発見された化合物であるゴニオタラミンは、結腸がん細胞株(HT-29)に対して軽度の細胞毒性を示し、IC 50値は64.17 ± 5.60 µMでした {svg_6}.

抗酸化活性

同じ植物から単離された別の化合物であるゴニオマイシンBは、すべての試験化合物の中でDPPHアッセイにおいて最も高い抗酸化活性を示し、IC 50は0.207 µMでした {svg_7}。 プテロドンジオール自体の抗酸化活性は言及されていませんが、同じ植物に含まれていることから、同様の特性を持つ可能性があります。

伝統医学における潜在的な役割

プテロドンジオールが単離されたゴニオタラムス・タピソイデスは、先住民によって、堕胎薬として、およびヘビ、サソリ、昆虫などの有毒な動物の咬傷の治療に使用されています。また、胃痛の緩和にも使用されています {svg_8}。 これらの伝統的な用途におけるプテロドンジオールの特定の役割は明らかではありませんが、その存在は潜在的な薬効を示唆しています。

生物活性化合物

プテロドンジオールは、ラゲラ・プテロドンの生物活性化合物として同定されています {svg_9}。 特定の生物活性は情報源では詳しく説明されていませんが、プテロドンジオールは、科学研究において興味深い他の生物学的効果を持つ可能性を示唆しています。

作用機序

Target of Action

Pterodondiol, a eudesmane-type sesquiterpene compound , primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor-associated factor 6 (TRAF6) . These proteins play a crucial role in the immune response to viral infections, particularly influenza A .

Mode of Action

Pterodondiol interacts with its targets by inhibiting their expression . Specifically, it inhibits the phosphorylation of p65, a subunit of the NF-κB complex . This inhibition prevents the translocation of p65/NF-κB into the nucleus , thereby suppressing the transcription of genes involved in inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by Pterodondiol is the TLR7/MyD88/TRAF6/NF-κB signaling pathway . By inhibiting key proteins in this pathway, Pterodondiol disrupts the downstream effects, which include the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and C-C motif chemokine 2 (MCP-1) .

Pharmacokinetics

It’s known that pterodondiol is a metabolite found on the leaves of laggera pterodonta , suggesting that it may be absorbed and metabolized in organisms that consume these leaves.

Result of Action

The primary result of Pterodondiol’s action is the inhibition of influenza A virus infection . By suppressing the TLR7/MyD88/TRAF6/NF-κB signaling pathway, Pterodondiol prevents the production of pro-inflammatory cytokines . This anti-inflammatory effect can help to mitigate the symptoms of influenza A infection .

Action Environment

The action of Pterodondiol may be influenced by various environmental factors. For instance, the concentration of Pterodondiol in the environment, which depends on factors such as the growth conditions of Laggera pterodonta , could affect its bioavailability and thus its efficacy.

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

生化学分析

Biochemical Properties

Pterodondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, Pterodondiol has been shown to inhibit Toll-like receptor 7 (TLR7), myeloid differentiation primary response protein 88 (MyD88), and tumor necrosis factor receptor-associated factor 6 (TRAF6). These interactions lead to the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Cellular Effects

Pterodondiol exerts significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the replication of influenza A virus by modulating the TLR7/MyD88/TRAF6/NF-κB signaling pathway. This modulation results in decreased cytokine production, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), thereby reducing inflammation . Additionally, Pterodondiol influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral and anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of Pterodondiol involves its interaction with specific biomolecules. Pterodondiol binds to TLR7, inhibiting its activation and subsequent signaling cascade. This inhibition prevents the phosphorylation of p65, a subunit of NF-κB, thereby blocking its nuclear translocation and transcriptional activity. Consequently, the expression of pro-inflammatory cytokines is reduced . Pterodondiol also interacts with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pterodondiol have been observed to change over time. Studies have shown that Pterodondiol remains stable under various conditions, maintaining its biological activity. Prolonged exposure to Pterodondiol can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that Pterodondiol can exert sustained effects on cellular function, including prolonged inhibition of the NF-κB signaling pathway and reduced cytokine production .

Dosage Effects in Animal Models

The effects of Pterodondiol vary with different dosages in animal models. At lower doses, Pterodondiol exhibits potent antiviral and anti-inflammatory effects without significant toxicity. At higher doses, Pterodondiol can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of Pterodondiol plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Pterodondiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate metabolic flux and alter metabolite levels. Pterodondiol’s interaction with enzymes such as cytochrome P450 can influence its metabolism and bioavailability. Additionally, Pterodondiol can affect the levels of key metabolites, contributing to its overall biological effects .

Transport and Distribution

Pterodondiol is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the liver and kidneys. Pterodondiol’s localization and accumulation can influence its activity and efficacy. Transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and distribution of Pterodondiol .

Subcellular Localization

Pterodondiol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells. The presence of targeting signals and post-translational modifications can direct Pterodondiol to specific compartments or organelles. This subcellular localization is crucial for its interaction with biomolecules and subsequent biological effects .

特性

IUPAC Name |

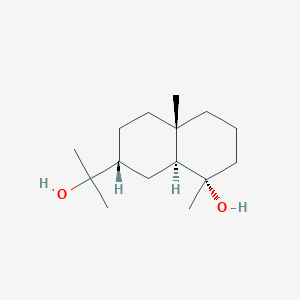

(1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-DHMWGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。